![molecular formula C14H12O3 B1332660 4'-ヒドロキシ-[1,1'-ビフェニル]-4-カルボン酸メチル CAS No. 40501-41-5](/img/structure/B1332660.png)
4'-ヒドロキシ-[1,1'-ビフェニル]-4-カルボン酸メチル
概要
説明
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (M4HBC) is a synthetic compound that has been studied for its potential applications in both scientific research and industrial applications. It is a derivative of 4-hydroxy[1,1'-biphenyl]-4-carboxylic acid (HBBCA), which is a naturally occurring compound found in plants. M4HBC has been investigated for its ability to act as a prodrug, as well as its potential to be used as a novel anti-cancer agent. In addition to its potential applications in the medical and pharmaceutical fields, M4HBC has also been studied for its potential to be used as a biodegradable plasticizer and as a corrosion inhibitor.
科学的研究の応用
合成有機化学
4'-ヒドロキシ-[1,1'-ビフェニル]-4-カルボン酸メチルを含むビフェニル化合物は、医薬品として活性な化合物、市販薬、天然物に広く存在することから、合成有機化学および天然物の基礎的な骨格となっています . それらは、ウルツ・フィッティッヒ、ウルマン、ベネット・ターナー、根岸、熊田、スティル、鈴木・宮浦、フリーデル・クラフツ、シアノ化、アミノ化、およびさまざまな求電子置換反応など、ビフェニル骨格に関連するいくつかの金属化化学反応を受けます .
生物学および医薬品への応用
ビフェニル誘導体は、幅広い生物学的および医薬品的な用途を持っています。 それらは、医学において、抗アンドロゲン、免疫抑制剤、抗真菌剤、抗菌剤、抗微生物剤、抗炎症剤、抗増殖剤、骨粗鬆症、降圧剤、抗腫瘍剤、β-グルクロニダーゼ阻害活性、抗白血病剤降圧剤、抗コリンエステラーゼ、抗糖尿病剤、および抗マラリア薬として使用されます .
農業製品
ビフェニル誘導体は、農業向けの幅広い製品の製造に使用されています .
有機発光ダイオード(OLED)
ビフェニル誘導体は、有機発光ダイオード(OLED)の蛍光層の製造に使用されています .
液晶
ビフェニル誘導体は、有機化学において重要な中間体であり、基本的な液晶の構成ブロックとして使用されます .
光生成物の分析
4'-メチル-ビフェニル-4-カルボン酸は、COOHおよびCH基の特性吸収バンドを示します。 GC-MS、ETIR、およびGC-FTIRによって実施された光生成物の分析は、アルコール、アルデヒド、およびカルボン酸などのメチル置換基の3つの連続的な酸化状態を確認しています .
熱物理的特性データ
国立標準技術研究所(NIST)は、4-メチルビフェニルのために批判的に評価された熱力学的特性データを公開しており、これは4'-ヒドロキシ-[1,1'-ビフェニル]-4-カルボン酸メチルと類似している可能性があります .
フッ素化ビフェニルの合成
将来の方向性
The future directions for research on “Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry .
作用機序
Target of Action
It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The specific mode of action of Methyl 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of detailed studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
特性
IUPAC Name |
methyl 4-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBQSOODLMGROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363419 | |
| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-41-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40501-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)
![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)
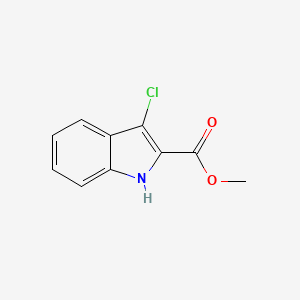
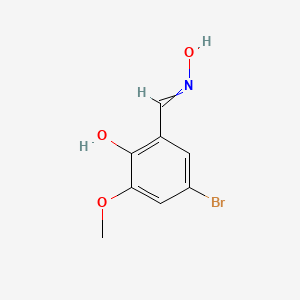
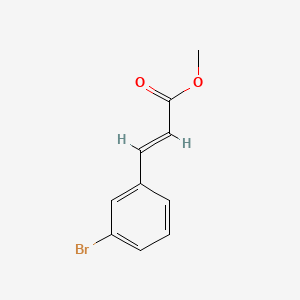

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
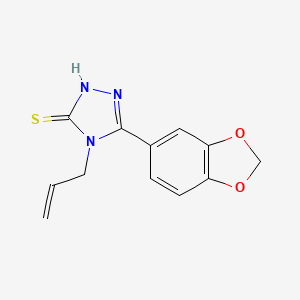
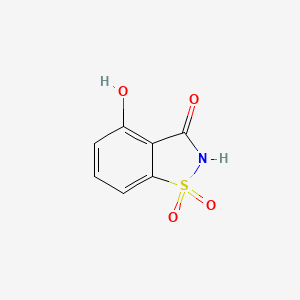

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)



